Spectroscopic Characterization of N-allyl-N-(but-2-yn-1-yl)amine: A Technical Guide
Spectroscopic Characterization of N-allyl-N-(but-2-yn-1-yl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for the novel secondary amine, N-allyl-N-(but-2-yn-1-yl)amine. Due to the absence of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups and established spectroscopic principles for similar chemical structures. Furthermore, this guide outlines comprehensive, generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers synthesizing and characterizing this or analogous molecules.
Predicted Spectroscopic Data
The structure of N-allyl-N-(but-2-yn-1-yl)amine contains several key functional groups that will give rise to characteristic spectroscopic signals: a secondary amine (N-H), an allyl group (-CH₂-CH=CH₂), and a but-2-ynyl group (-CH₂-C≡C-CH₃). The following tables summarize the predicted spectroscopic data for this molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the neighboring functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a (N-H) | 0.8 - 2.0 | Broad Singlet | 1H |
| H-b (-CH₃) | ~1.8 | Triplet | 3H |
| H-c (-CH₂-C≡C) | ~3.3 | Quartet | 2H |
| H-d (-N-CH₂-CH=) | ~3.2 | Doublet | 2H |
| H-e (=CH₂) | 5.1 - 5.3 | Multiplet | 2H |
| H-f (-CH=) | 5.8 - 6.0 | Multiplet | 1H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Carbons in different chemical environments will resonate at different frequencies.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₃) | ~3 |
| C-2 (-C≡C-) | ~75 |
| C-3 (-C≡C-) | ~80 |
| C-4 (-CH₂-C≡C) | ~40 |
| C-5 (-N-CH₂-CH=) | ~50 |
| C-6 (-CH=) | ~135 |
| C-7 (=CH₂) | ~117 |
Predicted IR Spectroscopy Data
The infrared spectrum will reveal the presence of specific functional groups through their characteristic vibrational frequencies.[3][4][5][6][7]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C-H Stretch (sp²) | 3010 - 3100 | Medium |
| C≡C Stretch (Internal Alkyne) | 2100 - 2260 | Weak or Absent |
| C=C Stretch (Alkene) | 1640 - 1680 | Medium |
| N-H Bend (Secondary Amine) | 1550 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| =C-H Bend (Alkene) | 910 - 990 | Strong |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-allyl-N-(but-2-yn-1-yl)amine (C₇H₁₁N), the molecular weight is 109.17 g/mol .
| Analysis | Predicted m/z Value | Interpretation |
| Molecular Ion (M⁺) | 109 | Molecular weight of the compound. As per the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[5][6] |
| α-cleavage (loss of allyl radical) | 68 | Fragmentation resulting from the cleavage of the C-N bond adjacent to the allyl group. |
| α-cleavage (loss of butynyl radical) | 54 | Fragmentation resulting from the cleavage of the C-N bond adjacent to the butynyl group. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a novel amine like N-allyl-N-(but-2-yn-1-yl)amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
N-allyl-N-(but-2-yn-1-yl)amine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Procedure:
-
Dissolve the accurately weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
To confirm the N-H proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.[5][6][7]
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS (0 ppm).
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)
-
N-allyl-N-(but-2-yn-1-yl)amine sample (a few drops for liquid, a few milligrams for solid)
Procedure (using ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
-
Process the spectrum to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Direct infusion or Gas Chromatography (GC) inlet system
-
N-allyl-N-(but-2-yn-1-yl)amine sample (typically in solution at a low concentration)
Procedure (using GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Inject the sample into the GC-MS system. The GC will separate the sample from any impurities before it enters the mass spectrometer.
-
The sample is ionized in the ion source (typically at 70 eV for EI).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. Alkylamines often undergo a characteristic α-cleavage.[5][7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a predictive spectroscopic analysis of N-allyl-N-(but-2-yn-1-yl)amine and standardized protocols for its experimental characterization. The presented data tables and methodologies offer a foundational reference for researchers working on the synthesis and analysis of this and related nitrogen-containing compounds. The successful acquisition and interpretation of NMR, IR, and MS data are crucial for the unambiguous confirmation of the molecular structure and purity, which are essential steps in chemical research and drug development.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
